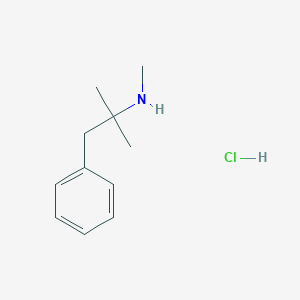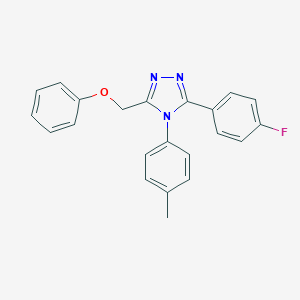
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research for its diverse biological properties.
Mécanisme D'action
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to have diverse biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to reduce inflammation. It has also been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its diverse biological properties, which make it useful for studying various biological processes. Another advantage is its relatively low toxicity compared to other compounds used in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in some experiments.
Orientations Futures
There are several future directions for research on 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-. One direction is to further investigate its anti-cancer properties and to develop it as a potential anti-cancer drug. Another direction is to study its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for using 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- as a tool for studying glucose and lipid metabolism in animal models of diabetes and obesity.
Méthodes De Synthèse
The synthesis of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves the reaction of 4-fluoroaniline, 4-methylbenzaldehyde, and phenoxyacetic acid in the presence of a catalyst such as sodium ethoxide. The reaction takes place in a solvent such as ethanol under reflux conditions. The resulting product is then purified by recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has diverse biological properties that make it useful in scientific research. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been found to have potential therapeutic applications in neurological disorders and metabolic diseases.
Propriétés
Numéro CAS |
141078-94-6 |
|---|---|
Formule moléculaire |
C22H18FN3O |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H18FN3O/c1-16-7-13-19(14-8-16)26-21(15-27-20-5-3-2-4-6-20)24-25-22(26)17-9-11-18(23)12-10-17/h2-14H,15H2,1H3 |
Clé InChI |
VNFBMIMUALUBCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=CC=C4 |
Autres numéros CAS |
141078-94-6 |
Synonymes |
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-(phenoxymet hyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




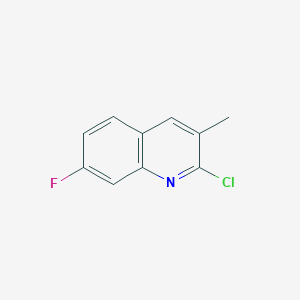


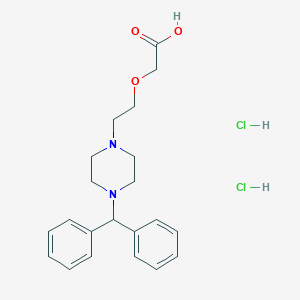
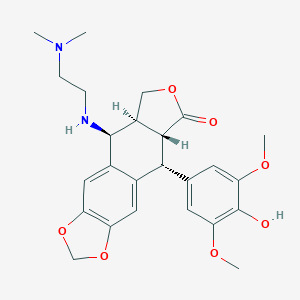
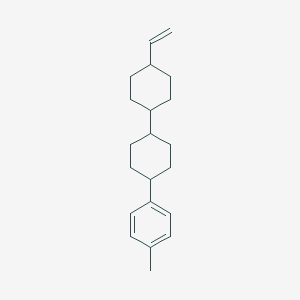
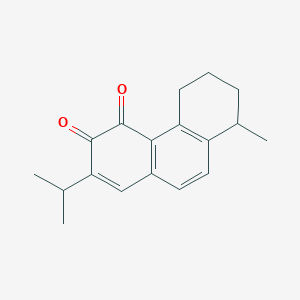



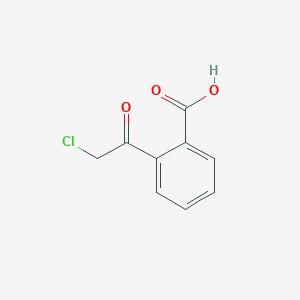
![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
